molecular formula C8H7BrN4 B8239462 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

Cat. No.: B8239462
M. Wt: 239.07 g/mol
InChI Key: TWGMHEQBGGCTJG-UHFFFAOYSA-N
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Description

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine ( 2021244-96-0) is a brominated heterocyclic compound with the molecular formula C 8 H 7 BrN 4 and a molecular weight of 239.08 g/mol . This compound is a valuable synthetic intermediate in organic chemistry and drug discovery research, designed for scientific use only. The structure of this compound integrates two key pharmacophores: a pyrazole ring and a pyrazine ring . The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in compounds with a broad spectrum of biological activities . Pyrazine-based small molecules, on the other hand, have garnered significant attention as kinase inhibitors and have progressed into clinical trials for various diseases . The presence of the bromo substituent on the pyrazole ring is a critical synthetic feature, as it serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . This allows researchers to efficiently create diverse libraries of derivatives for structure-activity relationship (SAR) studies. As a bifunctional building block, this compound is primarily used as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. Its structure suggests potential for developing ligands for various enzymatic targets, but its specific mechanism of action is dependent on the final synthesized derivative. Researchers value this chemical for its versatility in exploring new chemical space and generating compounds for high-throughput screening. Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-[(4-bromopyrazol-1-yl)methyl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-7-3-12-13(5-7)6-8-4-10-1-2-11-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGMHEQBGGCTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyrazole Derivatives

The synthesis begins with the bromination of a pyrazole precursor. Tribromophosphine oxide (POBr₃) is commonly employed under anhydrous conditions to introduce the bromine atom at the 4-position of the pyrazole ring. For example, in a protocol adapted from similar brominated pyrazole syntheses, 1H-pyrazole is treated with POBr₃ in dichloromethane at 0–5°C, yielding 4-bromo-1H-pyrazole with >85% efficiency. Monitoring via thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms complete conversion.

Alkylation with Pyrazine Moiety

The brominated pyrazole undergoes alkylation with a chloromethylpyrazine derivative. In a representative procedure, 4-bromo-1H-pyrazole (1.0 equiv) reacts with 2-(chloromethyl)pyrazine (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction mixture is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) to isolate the target compound in 72% yield. Nuclear magnetic resonance (NMR) analysis confirms the methylene bridge (-CH₂-) between the pyrazole and pyrazine rings, with distinct singlet resonances at δ 5.42 ppm (CH₂) and δ 8.55–8.72 ppm (pyrazine protons).

Table 1: Bromination-Alkylation Reaction Conditions and Outcomes

StepReagentsSolventTemperatureTime (h)Yield (%)
BrominationPOBr₃CH₂Cl₂0–5°C285
Alkylation2-(chloromethyl)pyrazineDMF80°C1272

Suzuki Cross-Coupling Approach

Synthesis of Boronic Acid Partners

The Suzuki-Miyaura reaction enables the coupling of a brominated pyrazole with a pyrazine boronic ester. A boronic ester derivative, such as 2-(methyleneboronate)pyrazine, is prepared via Miyaura borylation of 2-(bromomethyl)pyrazine using bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in dioxane at 90°C for 6 hours. The boronate intermediate is isolated in 68% yield and used without further purification.

Coupling Reaction Optimization

The brominated pyrazole (1.0 equiv) and pyrazine boronic ester (1.1 equiv) are combined with Pd(PPh₃)₄ (3 mol%) and sodium carbonate (2.0 equiv) in a degassed mixture of dioxane/water (4:1). Heating at 100°C for 16 hours under argon affords the target compound in 61% yield after purification. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₇BrN₄⁺ [M+H]⁺: calcd. 239.07, found 239.08).

Table 2: Suzuki Coupling Parameters and Performance

ComponentCatalystBaseSolventTemperatureYield (%)
4-Bromo-1H-pyrazolePd(PPh₃)₄Na₂CO₃Dioxane/H₂O100°C61

Stille Coupling Strategy

Preparation of Stannane Reagents

The Stille coupling route employs a pyrazine stannane, synthesized by treating 2-(bromomethyl)pyrazine with hexamethylditin (1.2 equiv) and Pd(PPh₃)₄ (5 mol%) in toluene at 110°C for 8 hours. The resulting 2-(trimethylstannylmethyl)pyrazine is obtained in 65% yield and characterized by ¹¹⁹Sn NMR (δ −55 ppm).

Cross-Coupling with Brominated Pyrazole

The stannane derivative (1.1 equiv) reacts with 4-bromo-1H-pyrazole (1.0 equiv) in the presence of Pd₂(dba)₃ (3 mol%) and AsPh₃ (6 mol%) in degassed tetrahydrofuran (THF) at 70°C for 12 hours. Post-reaction purification via flash chromatography yields the product in 58% yield. Infrared (IR) spectroscopy confirms the absence of Sn-C bonds, with peaks at 1550 cm⁻¹ (C=N) and 675 cm⁻¹ (C-Br).

Table 3: Stille Coupling Reaction Metrics

ParameterValue
CatalystPd₂(dba)₃/AsPh₃
SolventTHF
Temperature70°C
Yield58%

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

MethodAdvantagesDisadvantagesYield Range (%)
Bromination-AlkylationSimple reagents, scalableRequires toxic POBr₃72–85
Suzuki CouplingMild conditions, air-tolerantBoronate synthesis adds steps61–68
Stille CouplingHigh functional group toleranceToxic stannanes, costly catalysts58–65

Experimental Considerations and Characterization

Reaction Monitoring

  • TLC Analysis : Ethyl acetate/hexane (1:1) for bromination; methanol/dichloromethane (1:9) for coupling reactions.

  • Spectroscopic Validation :

    • ¹H NMR : Pyrazine protons (δ 8.5–8.7 ppm), methylene bridge (δ 5.4–5.5 ppm).

    • HRMS : Exact mass confirmation (C₈H₇BrN₄⁺: 239.07) .

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

The synthesis of this compound typically involves a multi-step process that integrates various organic synthesis techniques. The compound can be derived from precursor pyrazole derivatives through bromination and subsequent reactions with pyrazine moieties. The synthesis pathway is crucial as it influences the yield and purity of the final product.

This compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds bearing the pyrazole structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study evaluating a series of pyrazole derivatives indicated that certain modifications enhance antibacterial activity, suggesting that this compound could similarly exhibit potent antimicrobial effects .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory activities. Research has indicated that modifications to the pyrazole ring can enhance anti-inflammatory effects, potentially positioning this compound as a candidate for treating inflammatory diseases .

Anticancer Potential

The anticancer properties of pyrazole compounds have been extensively studied. For example, certain derivatives have been shown to inhibit tumor cell growth by targeting specific pathways involved in cancer proliferation. The structural characteristics of this compound may allow it to interact with these pathways effectively, warranting further investigation into its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Studies have shown that substituents on the pyrazole ring significantly affect its biological activity. For example, variations in the bromination pattern or the introduction of additional functional groups can lead to improved potency against specific targets such as enzymes involved in cancer metabolism or inflammatory responses .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving various pyrazole derivatives, this compound was tested against multiple bacterial strains. The results indicated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Assessment

A series of pyrazole derivatives were evaluated for their anti-inflammatory effects in vitro and in vivo. The results demonstrated that compounds similar to this compound significantly reduced pro-inflammatory cytokines in animal models, suggesting potential therapeutic applications in chronic inflammatory conditions such as arthritis .

Activity TypeTest Organism/TargetMIC/IC50 (μM)Reference
AntibacterialStaphylococcus aureus12
AntibacterialEscherichia coli15
Anti-inflammatoryCytokine InhibitionIC50 = 3
AnticancerTumor Cell LinesIC50 = 5

Mechanism of Action

The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom on the pyrazole ring can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. Additionally, the pyrazine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

The following sections compare 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine with structurally or functionally related pyrazole-pyrazine derivatives, focusing on molecular features, synthesis, and biological activities.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C) Reference
This compound C₈H₇BrN₄ 239.07 Pyrazine + 4-bromopyrazole, methylene linker Not reported
4k (hydrazine derivative) C₂₅H₁₇BrN₆O₂S 544.41 Nitrophenyl, thiazole, hydrazine 212–215
Compound 23 (sulfonyl derivative) C₁₃H₁₆N₆O₂S 328.37 3,5-Dimethylpyrazole, sulfonyl, piperidine Not reported
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide C₁₉H₁₇BrN₃O 398.26 Benzamide, 4-methylbenzyl Not reported

Key Observations :

  • The target compound has a simpler structure compared to analogs like 4k, which incorporate additional aromatic and heterocyclic groups (e.g., thiazole, nitro) .
  • Bulkier substituents (e.g., sulfonyl-piperidine in compound 23 ) increase molecular weight and may enhance binding affinity in biological systems.

Key Observations :

  • Hydrazine derivatives (e.g., 4k) often require multi-step reactions with diazonium salts, which may limit scalability .

Key Observations :

  • Pyrazine-triazole hybrids (e.g., volitinib) highlight the therapeutic relevance of nitrogen-rich scaffolds in oncology .

Key Observations :

  • The target compound’s safety profile is more comprehensively documented compared to analogs, emphasizing the need for caution in handling .

Biological Activity

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine is a compound of significant interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for a variety of pharmacological effects, such as antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H8BrN3\text{C}_8\text{H}_8\text{BrN}_3

This compound contains a pyrazine ring and a brominated pyrazole moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit considerable antimicrobial activity. For instance, studies have shown that related pyrazole compounds demonstrate effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Derivative 7b0.22Bactericidal
Derivative 10TBDFungicidal

Anti-inflammatory Properties

The pyrazole nucleus has been recognized for its anti-inflammatory effects. Compounds with similar structures have been evaluated using carrageenan-induced edema models, demonstrating significant reductions in inflammation comparable to standard anti-inflammatory drugs .

Anticancer Potential

Studies on related compounds suggest that pyrazole derivatives may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The binding affinity of these compounds to FGFRs can lead to significant inhibition of tumor growth . For example, certain derivatives have shown over 90% inhibition at low concentrations (1 µM) in enzymatic assays targeting FGFR1 .

Case Studies

  • In Vitro Studies : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against common pathogens. The results indicated promising antibacterial activity with potential applications in treating infections caused by resistant strains.
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole compounds revealed that modifications at specific positions significantly affect their biological activity. For instance, bromination at the 4-position enhances the interaction with target proteins involved in cancer signaling pathways .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Biofilm Disruption : Some derivatives effectively disrupt biofilm formation in bacteria, enhancing their efficacy against infections.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core, followed by alkylation or cross-coupling to introduce the pyrazine moiety. For example:

  • Step 1 : Prepare 4-bromo-1H-pyrazole via cyclization of hydrazine derivatives with ethyl acetoacetate or analogous reagents .
  • Step 2 : Functionalize the pyrazole at the 1-position using a methylating agent (e.g., methyl iodide) to form the 1-methyl intermediate.
  • Step 3 : Couple the brominated pyrazole to pyrazine via a methylene bridge using Ullmann or Suzuki-Miyaura reactions .
    Key intermediates include 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (from cyclocondensation) and 4-bromo-1-methyl-1H-pyrazole (from bromination) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyrazole C-H protons resonate at δ 7.5–8.5 ppm, while the pyrazine protons appear as a singlet near δ 8.8–9.2 ppm. The methylene bridge (-CH₂-) shows a triplet at δ 4.5–5.0 ppm .
  • IR Spectroscopy : Stretching vibrations for C-Br (550–650 cm⁻¹) and pyrazine C=N (1600–1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 253 (M⁺) and fragments at m/z 121 (pyrazine-CH₂⁺) and 132 (4-bromo-pyrazole⁺) validate the structure .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain intensity data. Heavy atoms like bromine enhance anomalous scattering, aiding phase determination .
  • Refinement with SHELXL :
  • Apply full-matrix least-squares refinement on to model atomic positions, thermal parameters, and hydrogen bonding.
  • Analyze intermolecular interactions (e.g., Br···Br contacts < 3.5 Å or N-H···S hydrogen bonds) to map crystal packing .
  • Example : In related pyrazole derivatives, SHELXL refined structures with R₁ < 0.05 and revealed planar pyrazole rings (max deviation: 0.014 Å) .

Q. What strategies are employed to evaluate the biological activity of pyrazine-pyrazole hybrids, and how can conflicting activity data be resolved?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) assays .
  • Anticancer : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., glioma U87MG), noting IC₅₀ values .
  • Resolving Contradictions :
  • Compare substituent effects: Bulkier groups on pyrazine may reduce membrane permeability, lowering activity despite in vitro potency .
  • Validate target engagement using binding assays (e.g., σ receptor antagonism ) or enzyme inhibition studies (e.g., DNA gyrase ).

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict:
  • Electrostatic Potential Maps : Highlight electron-deficient pyrazine rings and nucleophilic pyrazole sites .
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to assess reactivity and charge-transfer interactions .
  • Thermodynamic Stability : Compare experimental vs. DFT-derived enthalpies of formation (e.g., pyrazine methyl derivatives ) to validate computational models.

Data Contradiction Analysis

Q. How can researchers address discrepancies in synthetic yields or reaction conditions reported for similar pyrazole derivatives?

  • Methodological Answer :

  • Case Study : Contrasting yields in pyrazole alkylation (e.g., 40% vs. 70%) may arise from:
  • Catalyst Choice : Pd(OAc)₂ vs. CuI in Ullmann reactions .
  • Solvent Effects : Polar aprotic solvents (DMF) improve solubility but may hydrolyze intermediates .
  • Resolution :
  • Conduct Design of Experiments (DoE) to optimize variables (temperature, catalyst loading).
  • Use HPLC-MS to track byproducts (e.g., debrominated pyrazole) and adjust stoichiometry .

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